molecular formula C6H14ClNO2 B1297785 N,N-Diethylglycine hydrochloride CAS No. 24376-01-0

N,N-Diethylglycine hydrochloride

Cat. No. B1297785
CAS RN: 24376-01-0
M. Wt: 167.63 g/mol
InChI Key: BGWSMDYVVVJGBB-UHFFFAOYSA-N
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Description

N,N-Diethylglycine hydrochloride is a derivative of glycine, where the amino group is substituted with two ethyl groups. It is a compound of interest in the field of organic chemistry due to its potential applications in synthesis and pharmaceuticals. Although the provided papers do not directly discuss N,N-Diethylglycine hydrochloride, they provide insights into the synthesis and properties of closely related compounds, which can be extrapolated to understand N,N-Diethylglycine hydrochloride.

Synthesis Analysis

The synthesis of related compounds, such as arylglycines, involves the reaction of Diethyl N-Boc-iminomalonate with organomagnesium reagents, followed by hydrolysis to produce the desired arylglycines . Similarly, N,N-Diethylglycine esters have been synthesized using SnCl_2 as a catalyst, indicating that tin(II) chloride can be an effective catalyst for the synthesis of N,N-Diethylglycine derivatives . These methods suggest that N,N-Diethylglycine hydrochloride could potentially be synthesized through analogous reactions, using appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of N,N-Diethylglycine hydrochloride can be inferred from the crystal structure analyses of similar compounds. For instance, the crystal structure of N-acetyl-Cα,α-diethylglycine-N'-methylamide shows a conformation closer to a 3_10-helix than an α-helix . Additionally, the crystal and molecular structures of N-formyl-Cα,α-diethylglycine and N-benzyloxycarbonyl-Cα,α-diethylglycine have been determined, revealing a fully extended conformation of the Cα-diethylglycyl residue . These findings suggest that N,N-Diethylglycine hydrochloride may also exhibit a specific conformation that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving N,N-Diethylglycine derivatives are not explicitly discussed in the provided papers. However, the synthesis of N,N-Dimethylglycine hydrochloride under microwave irradiation from chloroacetic acid and dimethylamine suggests that similar conditions could be applied to synthesize N,N-Diethylglycine hydrochloride, with the appropriate substitution of dimethylamine with diethylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethylglycine hydrochloride can be deduced from the properties of related compounds. For example, the crystal structure of N-acetyl-Cα,α-diethylglycine shows a fully extended conformation, which could affect the solubility and stability of the compound . The synthesis of various N,N-diethylglycine esters and their characterization by IR, ^1HNMR, and ESI-MS spectra provide a foundation for understanding the spectroscopic properties of N,N-Diethylglycine hydrochloride, which are essential for its identification and purity assessment.

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application Summary : N,N-Dimethylglycine (DMG) is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine .
    • Methods of Application : DMG is used in the development of glycine-based ionic liquids and emulsifiers . The specific methods of application or experimental procedures would depend on the exact nature of the research being conducted.
    • Results or Outcomes : DMG is potentially useful as a biomarker of protein degradation in COPD patients . The exact results or outcomes would depend on the specific research context.
  • Scientific Field: Medical Research

    • Application Summary : N,N-Dimethylglycine has been studied for its potential effects in patients with progressive multiple sclerosis .
    • Methods of Application : In the referenced study, DMG was administered orally . The specific dosage and duration would depend on the study design.
    • Results or Outcomes : The study reports beneficial effects such as improved endurance performance and reduction of fatigue in humans and animals .
  • Scientific Field: Chemical Synthesis

    • Application Summary : N,N-Dimethylglycine (DMG) is used in the synthesis of a variety of chemical compounds .
  • Scientific Field: Amino Acid Research

    • Application Summary : DMG is used as a substrate to identify, differentiate and characterize amino acid methyltransferase(s) .
  • Scientific Field: Comparative Analysis

    • Application Summary : N,N-Dimethylglycine (DMG) is a natural N-methylated glycine that is used in comparative analysis with other N-methylated glycines such as sarcosine and βine .
  • Scientific Field: Biomarker Research

    • Application Summary : N,N-Dimethylglycine is potentially useful as a biomarker of protein degradation in COPD patients .

properties

IUPAC Name

2-(diethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWSMDYVVVJGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179121
Record name N,N-Diethylglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylglycine hydrochloride

CAS RN

24376-01-0
Record name Glycine, N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24376-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylglycine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024376010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylglycine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylglycine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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